4-Bromo-N-Boc-alpha-methyl-D-phenylalanine
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Overview
Description
®-N-Boc-2-(4-bromobenzyl)alanine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a bromobenzyl group attached to the alanine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-(4-bromobenzyl)alanine typically involves the following steps:
Protection of Alanine: The amino group of alanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-alanine.
Bromobenzylation: The protected alanine is then subjected to a bromobenzylation reaction, where the bromobenzyl group is introduced. This can be achieved using reagents such as 4-bromobenzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of ®-N-Boc-2-(4-bromobenzyl)alanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-N-Boc-2-(4-bromobenzyl)alanine undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromobenzyl group can yield benzyl derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through reactions like nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-bromobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-Boc-2-(4-bromobenzyl)alanine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: Used in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-Boc-2-(4-bromobenzyl)alanine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the Boc-protected amino group ensures stability and selectivity. The compound can inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
- ®-N-Boc-2-(4-chlorobenzyl)alanine
- ®-N-Boc-2-(4-fluorobenzyl)alanine
- ®-N-Boc-2-(4-methylbenzyl)alanine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the benzyl group (bromine, chlorine, fluorine, or methyl).
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For instance, the bromine atom in ®-N-Boc-2-(4-bromobenzyl)alanine makes it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro counterparts.
- Applications: While all these compounds are used in organic synthesis and medicinal chemistry, their specific applications may vary based on their reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYWAMZOHWXACO-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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